1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
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Overview
Description
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a naphthyl group and a 3-methylphenylmethyl group
Preparation Methods
The synthesis of 1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Substitution reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Mechanism of Action
The mechanism by which 1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione can be compared with other pyrazine derivatives such as:
1-[(3-Methylphenyl)methyl]-4-phenylpyrazine-2,3-dione: Similar structure but with a phenyl group instead of a naphthyl group.
1-[(3-Methylphenyl)methyl]-4-pyridylpyrazine-2,3-dione: Contains a pyridyl group, which may alter its electronic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-6-4-7-17(14-16)15-23-12-13-24(22(26)21(23)25)20-11-5-9-18-8-2-3-10-19(18)20/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBASNWSABQDWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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